Cas no 67153-85-9 (1H-Inden-1-one, 2-[(dimethylamino)methyl]-2,3-dihydro-)

1H-Inden-1-one, 2-[(dimethylamino)methyl]-2,3-dihydro- structure
67153-85-9 structure
Product Name:1H-Inden-1-one, 2-[(dimethylamino)methyl]-2,3-dihydro-
CAS No:67153-85-9
MF:C12H15NO
MW:189.253603219986
CID:395254
PubChem ID:5400
Update Time:2025-04-19

1H-Inden-1-one, 2-[(dimethylamino)methyl]-2,3-dihydro- Chemical and Physical Properties

Names and Identifiers

    • 1H-Inden-1-one, 2-[(dimethylamino)methyl]-2,3-dihydro-
    • 2-[(dimethylamino)methyl]-2,3-dihydroinden-1-one
    • PD136828
    • (?)-2-N,N-Dimethylaminomethyl-1-indanone hydrochloride
    • CHEBI:91638
    • HSCI1_000280
    • CHEMBL3545731
    • DTXSID80274464
    • 67153-85-9
    • AK-105/40690102
    • BRD-A33833419-003-01-1
    • 2-[(dimethylamino)methyl]-1-indanone
    • Q27163465
    • SCHEMBL2175676
    • 2-[(dimethylamino)methyl]-2,3-dihydro-1h-inden-1-one
    • Inchi: 1S/C12H15NO/c1-13(2)8-10-7-9-5-3-4-6-11(9)12(10)14/h3-6,10H,7-8H2,1-2H3
    • InChI Key: IOXRKHWIYNWYFF-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2CC1CN(C)C

Computed Properties

  • Exact Mass: 189.11545
  • Monoisotopic Mass: 189.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • PSA: 20.31

1H-Inden-1-one, 2-[(dimethylamino)methyl]-2,3-dihydro- Related Literature

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